4'-Methyl-3-nitro-1,1'-biphenyl

Overview

Description

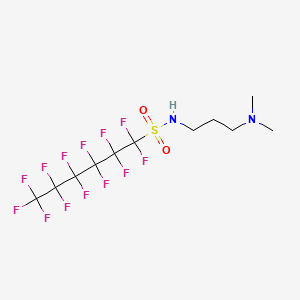

4’-Methyl-3-nitro-1,1’-biphenyl is a chemical compound with the molecular formula C13H11NO2 . It is also known by other names such as 4-phenyl-2-nitrotoluene and 4-Methyl-3-nitro-biphenyl .

Molecular Structure Analysis

The molecular structure of 4’-Methyl-3-nitro-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with a methyl group attached to one ring and a nitro group attached to the other . The InChI representation of the molecule isInChI=1S/C13H11NO2/c1-10-7-8-12 (9-13 (10)14 (15)16)11-5-3-2-4-6-11/h2-9H,1H3 . Physical And Chemical Properties Analysis

4’-Methyl-3-nitro-1,1’-biphenyl has a molecular weight of 213.23 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 213.078978594 g/mol . Its topological polar surface area is 45.8 Ų .Scientific Research Applications

Nonlinear Optics and Material Science

- Molecular Complexation for Nonlinear Optics : A study explored molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide, including 4'-Methyl-3-nitro-1,1'-biphenyl. These complexes are significant in designing new materials for quadratic nonlinear optical behavior, showing second harmonic generation (SHG) activity, a key property in nonlinear optics (M. Muthuraman et al., 2001).

Chemistry and Synthesis

- Synthesis of Optical Chloride Sensors : Research focused on the synthesis of an optical chloride sensor using a process that includes regioselective nitration of a biphenyl derivative, highlighting the potential of such compounds in developing sensitive optical sensors (Tanmay Das et al., 2021).

- Preparation of Liquid Crystals : The synthesis of new mesogenic homologous series with a biphenyl moiety, including 4'-Methyl-3-nitro-1,1'-biphenyl, demonstrated their application in creating liquid crystals with specific mesomorphic behavior (R. Tandel & Nilesh Patel, 2014).

Environmental and Biological Applications

- Chemotaxis and Biodegradation Studies : A study involving the biodegradation of 3-methyl-4-nitrophenol, a compound closely related to 4'-Methyl-3-nitro-1,1'-biphenyl, revealed insights into environmental decontamination and bioremediation. This study underlines the potential environmental applications of similar compounds (B. Bhushan et al., 2000).

Electronics and Sensing Technology

- Chemical Grafting on Ultrananocrystalline Diamond : Research on the formation of self-assembled monolayers (SAMs) of 4'-nitro-1,1-biphenyl-4-diazonium tetrafluoroborate on ultrananocrystalline diamond surfaces highlights the application of such compounds in the creation of chemical patterns for sensing and molecular electronics (S. Lud et al., 2006).

Mechanism of Action

Target of Action

Biphenyl compounds and their derivatives have been found to be omnipresent in medicinally active compounds, marketed drugs, and natural products . They are known to undergo electrophilic substitution reactions similar to benzene .

Mode of Action

The mode of action of 4’-Methyl-3-nitro-1,1’-biphenyl involves its interaction with its targets through electrophilic substitution reactions . The nitro group in the compound is a meta-directing group, meaning it directs incoming electrophiles to positions ortho and para to itself . This property influences the compound’s reactivity and the type of reactions it can undergo.

Biochemical Pathways

Biphenyl derivatives are known to be involved in a variety of biological and medicinal applications . They are used in the synthesis of a wide range of drugs and agricultural products, and as fluorescent layers in organic light-emitting diodes (OLEDs) .

Result of Action

Biphenyl derivatives are known to have a wide range of pharmacological activities, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

properties

IUPAC Name |

1-(4-methylphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPLSDQTIWIHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349211 | |

| Record name | 4'-Methyl-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53812-68-3 | |

| Record name | 4'-Methyl-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

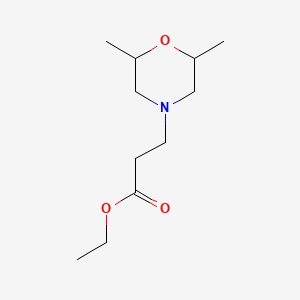

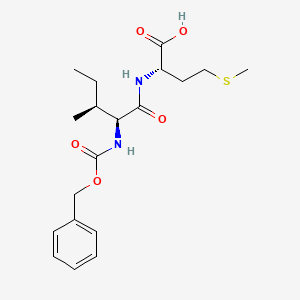

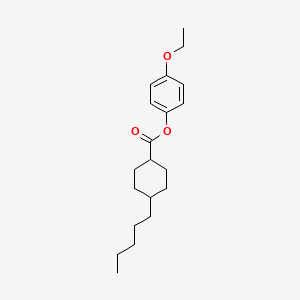

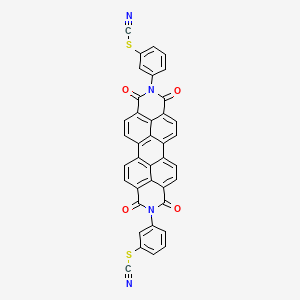

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)

![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)

![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)